5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid
Description
5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid (CAS RN: 735322-07-3) is a benzoic acid derivative featuring a sulfamoyl group substituted with benzyl and methyl moieties at the 5-position and a chlorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₁₄ClNO₄S, with a molecular weight of 349.79 g/mol . The compound is typically synthesized via sulfamoylation reactions and is characterized by high thermal stability (powder form, room-temperature storage) .
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(10-11-5-3-2-4-6-11)22(20,21)12-7-8-14(16)13(9-12)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYTVRFQCGZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfonamide chemistry and chlorination reactions . Industrial production methods may employ optimized conditions to maximize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoic acid core can also participate in binding interactions with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and similarities between 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid and its analogs:
Key Observations :
Biological Activity
5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid (CAS No. 380193-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₁O₄S
- Molecular Weight : 339.79 g/mol
The compound features a benzyl group attached to a sulfamoyl moiety, which is known for its interactions with various biological targets, particularly in cancer therapy.
Mode of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds with similar structures have shown the ability to inhibit carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in various solid tumors. The inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's solubility and permeability influence its bioavailability.
- Distribution : Lipophilicity affects tissue distribution and accumulation in target areas.
- Metabolism : The metabolic pathways can lead to active or inactive metabolites, impacting efficacy.
- Excretion : Renal or hepatic excretion determines the duration of action.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC3 (prostate cancer)
These studies indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Remarks |
|---|---|---|---|
| This compound | TBD | CAIX | Potential anticancer agent |
| Methyl 5-sulfamoyl-benzoate | 0.12 | CAIX | High affinity for CAIX |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | 36.05 | AChE | Inhibitor with moderate activity |
The table illustrates that while this compound has not been fully characterized in terms of IC50 values, it shows promise as a selective inhibitor compared to other known compounds.
Case Studies and Research Findings
Recent studies have focused on the design and synthesis of sulfonamide derivatives, including this compound. These studies highlight:
- Inhibition Profiles : The compound exhibited varying degrees of inhibition against different carbonic anhydrase isozymes, suggesting a potential role in targeted cancer therapies.
- Structural Insights : X-ray crystallography has provided insights into how structural variations affect binding affinities and selectivity towards CAIX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
